molecular formula C9H8F3NO2 B1444676 Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate CAS No. 1361310-74-8

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

Cat. No. B1444676
M. Wt: 219.16 g/mol
InChI Key: YPWORDDMSCLNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate, or EFPA, is an organic compound that is used in a variety of different applications. It is a colorless liquid with a melting point of -48.3°C and a boiling point of 87.9°C. EFPA is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in the preparation of pharmaceuticals, and a solvent in the laboratory.

Mechanism Of Action

EFPA acts as a nucleophile in organic reactions, meaning that it is capable of forming covalent bonds with other molecules. It is also capable of forming hydrogen bonds with other molecules, which can increase the rate of reaction. EFPA can also act as a Lewis acid, meaning that it can accept electrons from other molecules.

Biochemical And Physiological Effects

EFPA is not known to have any biochemical or physiological effects in humans or other organisms. However, it is known to be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.

Advantages And Limitations For Lab Experiments

EFPA has several advantages for laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, and a solvent in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, EFPA is toxic and should be handled with care when used in laboratory experiments.

Future Directions

In the future, EFPA may be used in the preparation of novel fluorinated compounds and in the development of new pharmaceuticals. It may also be used as a reagent in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes. Additionally, EFPA may be used as a catalyst in organic reactions and as a solvent in laboratory experiments. Finally, EFPA may be used as a reagent in the synthesis of fluorinated peptides.

Scientific Research Applications

EFPA has a variety of applications in scientific research. It is used as a reagent for the synthesis of fluorinated compounds, such as fluorinated peptides, and for the preparation of pharmaceuticals. It is also used as a catalyst in organic reactions and as a solvent in laboratory experiments. EFPA is also used in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes.

properties

IUPAC Name

ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWORDDMSCLNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-5-fluoropyridine (2 g, 11.36 mmol) and ethyl 2-bromo-2,2-difluoroacetate (1.6 mL, 12.5 mmol) in DMSO (4 mL) was added copper powder (1.6 g, 24.98 mmol) and the mixture was stirred at 50° C. overnight in a sealed flask. The mixture was diluted with DMSO (10 mL) and filtered through Celite. Then water and EtOAc were added and the mixture was shaken and again filtered through Celite. The organic layer was washed with water (1×) and brine (1×) and dried over sodium sulfate, and concentrated to afford ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate as a yellow oil (1.5 g, 60%). 1H NMR (300 MHz, CDCl3) δ 1.34 (t, 3H), 4.38 (q, 2H), 7.56 (dt, 1H), 7.77 (dd, 1H), 8.50 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate

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